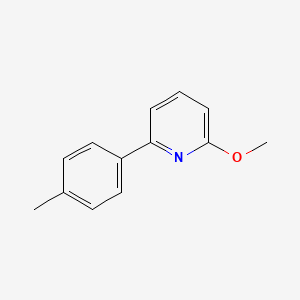

2-Methoxy-6-(p-tolyl)pyridine

説明

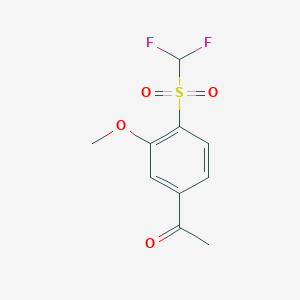

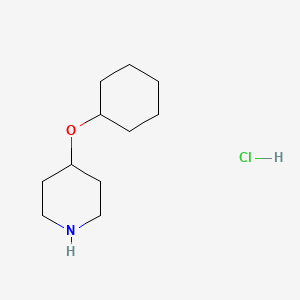

“2-Methoxy-6-(p-tolyl)pyridine” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.24800 . This compound is used in the field of chemistry, particularly in the synthesis of other complex compounds .

Synthesis Analysis

The synthesis of pyridine compounds involves various methods. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of a TMSOTf/HMDS (trifluoromethanesulfonic acid/hexamethyldisilane) system for the intermolecular cyclization of chalcones under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(p-tolyl)pyridine” consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 199.10000 .Chemical Reactions Analysis

Pyridine compounds, including “2-Methoxy-6-(p-tolyl)pyridine”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also participate in cross-coupling reactions with aryl bromides .Physical And Chemical Properties Analysis

“2-Methoxy-6-(p-tolyl)pyridine” is a solid compound . Its exact physical properties such as boiling point, melting point, and density are not specified .科学的研究の応用

Molecular Structure Analysis

A study by Lakshminarayana et al. (2009) investigated the molecular structure of a compound closely related to 2-Methoxy-6-(p-tolyl)pyridine. They found that this compound exhibits intermolecular hydrogen bonding, which could be relevant for understanding the properties of 2-Methoxy-6-(p-tolyl)pyridine in various applications (Lakshminarayana et al., 2009).

Corrosion Inhibition

Ansari et al. (2015) explored the use of pyridine derivatives, including compounds structurally similar to 2-Methoxy-6-(p-tolyl)pyridine, as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds are effective inhibitors, suggesting potential applications of 2-Methoxy-6-(p-tolyl)pyridine in corrosion protection (Ansari et al., 2015).

Catalysis in Cross-Coupling Reactions

Adamson et al. (2020) synthesized a series of 2-phenylpyridine derivative ligands, including 2-Methoxy-6-(p-tolyl)pyridine, and investigated their use in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. They found that these ligands, when complexed with palladium, exhibit significant catalytic activity, indicating the potential application of 2-Methoxy-6-(p-tolyl)pyridine in synthetic chemistry (Adamson et al., 2020).

Antibacterial and Antifungal Activity

Bhuva et al. (2015) synthesized new pyridine derivatives and tested their biological activity against various bacteria and fungi. Their findings suggest the potential for 2-Methoxy-6-(p-tolyl)pyridine to be used in antimicrobial applications (Bhuva et al., 2015).

作用機序

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that the compound plays a role in carbon–carbon bond formation, which is a fundamental process in organic chemistry.

Result of Action

Given its role in sm cross-coupling reactions , it can be inferred that the compound facilitates the formation of carbon–carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

It is known that the success of sm cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Safety and Hazards

“2-Methoxy-6-(p-tolyl)pyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-methoxy-6-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(14-12)15-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRAXSEDWSMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716556 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(p-tolyl)pyridine | |

CAS RN |

1039775-38-6 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)

![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)